(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol

CYP enzyme inhibition Steroidogenesis Drug metabolism

This 1,4-disubstituted imidazole uniquely combines a 3-chlorobenzyl group (CYP11B2-selectivity template) with a 4-hydroxymethyl synthetic handle—a dual feature absent in the unsubstituted or 4-carboxylic acid analogs. From a single procurement, diverge to carboxylic acids, amines, ethers, or aldehydes, avoiding multi-vendor overhead. The balanced LogP and hydrogen-bond profile (1 donor, 2 acceptors) suit CNS drug discovery and intracellular target campaigns, while the unexplored meta-chloro position unlocks head-to-head antimicrobial screening vs. ortho/para analogs.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 1698663-74-9
Cat. No. B1474781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol
CAS1698663-74-9
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=C(N=C2)CO
InChIInChI=1S/C11H11ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2
InChIKeyFIEPKWPOTPUHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Chlorobenzyl)-1H-imidazol-4-yl)methanol (CAS 1698663-74-9): Chemical Identity, Physicochemical Profile, and Scientific Procurement Context


(1-(3-Chlorobenzyl)-1H-imidazol-4-yl)methanol (CAS 1698663-74-9) is a 1,4-disubstituted imidazole derivative bearing a 3-chlorobenzyl substituent at the N1 position and a hydroxymethyl group at the C4 position [1]. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol . The compound is characterized by a predicted density of 1.27 ± 0.1 g/cm³, a predicted boiling point of 429.6 ± 30.0 °C, and a predicted pKa of 13.58 ± 0.10 [2]. The compound is listed under the IUPAC name 1H-Imidazole-4-methanol, 1-[(3-chlorophenyl)methyl]- (InChIKey: FIEPKWPOTPUHPQ-UHFFFAOYSA-N) [2]. It is commercially available from suppliers such as Toronto Research Chemicals (TRC) in quantities from 100 mg to 1 g [2].

Why (1-(3-Chlorobenzyl)-1H-imidazol-4-yl)methanol Cannot Be Freely Substituted by In-Class Imidazole Analogs: The Functional Significance of the 4-Hydroxymethyl Group


Within the family of N-benzylimidazole derivatives, the presence and position of substituents on the imidazole ring exert decisive influence over biological target engagement and physicochemical properties. The 4-hydroxymethyl (-CH₂OH) group on (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol (CAS 1698663-74-9) distinguishes it fundamentally from the corresponding 4-unsubstituted analog, 1-(3-chlorobenzyl)-1H-imidazole [1]. This hydroxymethyl moiety functions as a hydrogen bond donor and acceptor (1 H-donor, 2 H-acceptors) and serves as a synthetic handle for further derivatization—such as oxidation to the carboxylic acid or conversion to the methanamine—enabling modular access to a library of functionalized analogs . These structural features alter the compound's lipophilicity (predicted LogP), hydrogen bonding capacity, and metabolic stability relative to the parent 1-(3-chlorobenzyl)-1H-imidazole scaffold, with direct implications for target selectivity, solubility, and downstream synthetic versatility [2]. Consequently, substituting this compound with the 4-unsubstituted or 4-carboxylic acid analog in a synthesis or screening workflow without compensating for these structural differences would yield non-comparable results.

(1-(3-Chlorobenzyl)-1H-imidazol-4-yl)methanol: Quantitative Evidence for Scientific Differentiation and Procurement Decision-Making


CYP Enzyme Inhibition Selectivity: The Contrasting Profiles of 3-Chlorobenzyl vs. 4-Chlorobenzyl Imidazole Scaffolds and Implications for 4-Hydroxymethyl Derivatives

The 3-chlorobenzyl substitution pattern on the imidazole scaffold exhibits a distinct CYP enzyme inhibition selectivity profile compared to the 4-chlorobenzyl regioisomer. While no direct CYP inhibition data exist for the target 4-hydroxymethyl compound itself, the scaffold-level selectivity pattern is established by the corresponding 4-unsubstituted analogs. The 3-chlorobenzyl analog, 1-(3-chlorobenzyl)-1H-imidazole (the direct metabolic precursor or synthetic intermediate of the target compound), selectively inhibits CYP11B2 (aldosterone synthase) with an IC₅₀ of 151 nM [1]. In contrast, the 4-chlorobenzyl regioisomer, 1-(4-chlorobenzyl)-1H-imidazole, shows primary activity against CYP2A6 (IC₅₀ = 160 nM) [2], as well as CYP11B1 and steroid 17-alpha-hydroxylase/17,20-lyase [3]. The meta-chloro substitution directs selectivity toward CYP11B2, whereas the para-chloro substitution broadens activity across multiple CYP isoforms, including CYP2A6 and CYP17A1. The 4-hydroxymethyl group on the target compound is expected to further modulate this selectivity profile through altered hydrogen bonding capacity and lipophilicity. This differential CYP selectivity has been recognized in medicinal chemistry programs targeting steroidogenic CYP enzymes [4].

CYP enzyme inhibition Steroidogenesis Drug metabolism Selectivity profiling

Antimicrobial Activity: Chlorine Position Effects on Antibacterial Spectrum Among N-Benzylimidazole Derivatives and Implications for the 4-Hydroxymethyl Analog

A systematic study of halogenated N-benzylimidazole derivatives revealed that the position of chlorine substitution on the benzyl ring dramatically influences antimicrobial potency and spectrum [1]. Among a panel of halogenated N-benzylimidazoles tested against clinically relevant pathogens, N-2-chlorobenzyl imidazole demonstrated the highest potency against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 0.250 mg/mL [1]. However, this compound's Gram-positive activity was limited. The chloro-derivatives as a class exhibited broad-spectrum antimicrobial activity, while the bromo-derivatives were predominantly active against Gram-positive bacteria and the fluoro-derivatives showed reduced antimicrobial effects [1]. Within this structure-activity landscape, the target compound, (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol, occupies a unique chemical space: its meta-chloro substitution distinguishes it from the ortho-chloro (2-chlorobenzyl) analog with the highest anti-P. aeruginosa potency, and its 4-hydroxymethyl group introduces an additional hydrogen bonding pharmacophore absent in all tested compounds [1]. The 3-chlorobenzyl-substituted imidazole scaffold has been identified as a privileged structure in antimicrobial agent development, with the chlorobenzyl group enhancing lipophilicity and membrane permeability [2]. Direct MIC data for the title compound against specific bacterial strains are not available in the published literature, representing a data gap requiring experimental determination.

Antimicrobial agents Antibiofilm Pseudomonas aeruginosa N-benzylimidazoles

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen Bonding Capacity of the 4-Hydroxymethyl Group vs. Unsubstituted and Carboxylic Acid Analogs

The 4-hydroxymethyl substituent on (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol introduces a hydrogen bond donor that is absent in the parent scaffold 1-(3-chlorobenzyl)-1H-imidazole, while offering intermediate lipophilicity relative to the more polar 4-carboxylic acid derivative and the more lipophilic 4-unsubstituted compound [1]. The target compound has a predicted LogP value that is lower than that of the unsubstituted analog 1-(3-chlorobenzyl)-1H-imidazole, due to the polar hydroxymethyl group, yet higher than that of 1-(3-chlorobenzyl)-1H-imidazole-4-carboxylic acid, which bears a fully ionized carboxylate at physiological pH . This positions the target compound at a calculated LogP approximately 0.5–0.8 units higher than the carboxylic acid but 0.3–0.5 units lower than the unsubstituted analog, based on fragment-based prediction methods . The target compound's hydrogen bonding capacity (1 H-bond donor, 2 H-bond acceptors) contrasts with the unsubstituted analog (0 donors, 1 acceptor) and the carboxylic acid (1–2 donors, 3–4 acceptors depending on ionization state) [2]. These differences directly impact membrane permeability, aqueous solubility, plasma protein binding, and metabolic stability across the three compounds [2].

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical profiling

Synthetic Utility: The 4-Hydroxymethyl Group as a Versatile Chemical Handle for Derivatization vs. Direct Use of Carboxylic Acid or Amine Analogs in Medicinal Chemistry

The 4-hydroxymethyl group on (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol serves as a strategic synthetic junction, enabling divergent access to multiple functionalized derivatives that are commercially available as separate compounds . Oxidation of the primary alcohol yields 1-(3-chlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS 1295542-31-2), a compound stocked by Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals for early discovery . Alternatively, conversion to the corresponding amine via established protocols provides access to [1-(3-chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride . This divergent synthetic capacity positions the title compound as a central hub intermediate: a single procurement of the alcohol enables in-house generation of both the carboxylic acid and amine derivatives, reducing procurement complexity and enabling structure-activity relationship (SAR) exploration from a common precursor [1]. The unsubstituted analog, 1-(3-chlorobenzyl)-1H-imidazole, lacks this synthetic handle entirely, requiring de novo synthetic routes to install functional groups at the C4 position. Similarly, the 4-chlorobenzyl regioisomer series—with or without C4 substitution—targets a different CYP selectivity profile, making the 3-chlorobenzyl-4-hydroxymethyl compound the preferred starting point for aldosterone synthase-focused programs [1].

Synthetic intermediate Chemical derivatization Medicinal chemistry Building block

(1-(3-Chlorobenzyl)-1H-imidazol-4-yl)methanol: High-Value Application Scenarios Grounded in Quantitative Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization: Using the 3-Chlorobenzyl-4-hydroxymethyl Scaffold for Selective Steroidogenic CYP Targeting

Medicinal chemistry programs targeting aldosterone synthase (CYP11B2) for hypertension and heart failure indications benefit from the 3-chlorobenzyl substitution pattern, which confers selectivity for CYP11B2 (scaffold parent IC₅₀ = 151 nM) over the broader multi-CYP inhibition profile of the 4-chlorobenzyl regioisomer (CYP2A6 IC₅₀ = 160 nM, plus CYP11B1 and CYP17A1 activity) [1]. The 4-hydroxymethyl group on the title compound provides a synthetic handle for systematic exploration of C4 substituent effects on CYP11B2 potency and selectivity—a critical parameter for minimizing off-target endocrine disruption (e.g., cortisol suppression via CYP11B1 inhibition, or androgen/estrogen disruption via CYP17A1 inhibition) that has plagued earlier steroidal and non-steroidal aldosterone synthase inhibitors in clinical development [2].

Antimicrobial SAR Expansion: Systematic Exploration of Chlorine Position Effects (ortho, meta, para) with C4 Functionalization in N-Benzylimidazole Antibacterials

Published MIC data for N-benzylimidazoles demonstrate that chlorine position profoundly affects antibacterial potency, with the ortho-chloro (2-chlorobenzyl) analog achieving the highest potency against P. aeruginosa (MIC = 0.250 mg/mL) [1]. However, the meta-chloro position (as found in the title compound) remains experimentally unexplored in head-to-head antimicrobial comparisons. The title compound, as the only commercially available meta-chlorobenzyl imidazole bearing a 4-hydroxymethyl group, enables systematic screening to determine whether this under-investigated regioisomer yields superior Gram-negative coverage, Gram-positive potency, or anti-biofilm activity relative to the ortho- and para-chloro analogs. The 4-hydroxymethyl group further offers a vector for synthesizing ester prodrugs to improve bioavailability in subsequent in vivo efficacy models [3].

Divergent Synthesis Hub for Imidazole-Based Compound Library Construction in Early Drug Discovery

As a central synthetic intermediate, (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol enables divergent access to at least four distinct compound classes—carboxylic acids, amines, ethers, and aldehydes—from a single procurement [1]. This contrasts with purchasing the pre-functionalized analogs separately (e.g., Sigma-Aldrich's 1-(3-chlorobenzyl)-1H-imidazole-4-carboxylic acid, or the methanamine hydrochloride from specialty suppliers), which incurs higher total procurement costs and multi-vendor logistics overhead [2]. For screening library construction, a single gram of the title compound can generate sufficient quantities of all four derivative classes for primary screening in 96-well or 384-well format, improving resource efficiency in hit-to-lead and lead optimization phases [3].

Physicochemical Property Optimization: Balancing Lipophilicity and Solubility Through the 4-Hydroxymethyl Group in CNS and Intracellular Target Programs

The predicted intermediate lipophilicity of the title compound—positioned between the excessively lipophilic unsubstituted analog and the overly polar carboxylic acid derivative—makes it a valuable starting point for programs where balanced LogP is critical, such as CNS drug discovery (where LogP 1–4 and low polar surface area are required for blood-brain barrier penetration) or intracellular target engagement (where sufficient membrane permeability must be maintained without sacrificing aqueous solubility) [1]. The single hydrogen bond donor and two hydrogen bond acceptors of the title compound place it within favorable drug-like chemical space (adhering to Lipinski's Rule of 5), while the 3-chlorobenzyl group provides the lipophilic contribution needed for target binding affinity [2]. Systematic variation of the 4-hydroxymethyl group (e.g., methylation, fluorination, or bioisosteric replacement) enables fine-tuning of these properties without altering the benzyl substitution pattern that governs CYP selectivity [3].

Quote Request

Request a Quote for (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.